2-(Dimethylamino)benzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)benzothioamide is an organic compound with the molecular formula C9H12N2S. It is a derivative of benzothioamide, where the amino group is substituted with a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)benzothioamide typically involves the reaction of benzothioamide with dimethylamine. One common method is the nucleophilic substitution reaction where benzothioamide is treated with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)benzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-(Dimethylamino)benzothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)benzothioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzothioamide: The parent compound, which lacks the dimethylamino substitution.
N-(Dimethylamino)methylene)benzothioamide: A related compound with a different substitution pattern.
Uniqueness: 2-(Dimethylamino)benzothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of heterocyclic compounds and drug development .
Properties
Molecular Formula |
C9H12N2S |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(dimethylamino)benzenecarbothioamide |
InChI |
InChI=1S/C9H12N2S/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
DIZHLQRHFJFTOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.